9,10-Dicyanoanthracene

Catalog No.
S564993
CAS No.
1217-45-4
M.F
C16H8N2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dicyanoanthracene

CAS Number

1217-45-4

Product Name

9,10-Dicyanoanthracene

IUPAC Name

anthracene-9,10-dicarbonitrile

Molecular Formula

C16H8N2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H

InChI Key

BIOPPFDHKHWJIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N

Synonyms

9,10-dicyanoanthracene

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N

Organic Electronics:

DCA has been investigated as a potential material for organic electronics due to its interesting electrical and optical properties. It exhibits semiconducting behavior, meaning it can conduct electricity under certain conditions. Additionally, DCA displays electroluminescence, the ability to emit light when an electric current is passed through it. These properties make DCA a potential candidate for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Supramolecular Chemistry:

DCA has been explored in the field of supramolecular chemistry due to its ability to self-assemble into well-defined structures. This self-assembly is driven by weak interactions between individual DCA molecules, such as π-π stacking and hydrogen bonding. These self-assembled structures can possess unique properties, making them potentially useful for various applications, including sensors, drug delivery, and catalysis.

Organic Photovoltaics:

DCA has been studied as a potential electron acceptor material in organic photovoltaic (OPV) devices. In OPVs, light absorption leads to the generation of electron-hole pairs that can be used to generate electricity. DCA's ability to accept electrons effectively plays a crucial role in this process.

Biomedical Applications:

Recent research suggests that DCA possesses antimicrobial and anticancer properties. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DCA in this context [].

9,10-Dicyanoanthracene is an organic compound with the molecular formula C16H8N2C_{16}H_{8}N_{2}. It is classified as an anthracenedinitrile, characterized by the presence of two cyano groups at the 9 and 10 positions of the anthracene structure. This compound exhibits unique photophysical properties, making it a subject of interest in various fields such as photochemistry and materials science. The compound is known for its strong fluorescence and ability to participate in electron transfer processes, which are crucial in applications such as organic photovoltaics and photocatalysis .

, primarily involving its cyano groups. These reactions include:

  • Photoredox Reactions: It acts as a photoredox catalyst in reactions like decarboxylative alkynylation, where it facilitates the conversion of carboxylic acids into alkynes under visible light irradiation .
  • Electron Transfer Reactions: The compound can engage in electron transfer processes, which are essential in photooxygenation reactions. For example, it has been used to cosensitize reactions involving biphenyl and other substrates under oxygen-saturated conditions .
  • Fluorescence Quenching: The presence of solvent can influence its fluorescence properties, leading to phenomena such as delayed fluorescence due to triplet-triplet annihilation .

Several methods have been developed for the synthesis of 9,10-Dicyanoanthracene:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under controlled conditions to introduce cyano groups at the desired positions on the anthracene ring.
  • Electrophilic Substitution: The introduction of cyano groups can also be achieved through electrophilic substitution reactions on anthracene derivatives.
  • Photochemical Methods: Photochemical synthesis routes utilize light to drive the formation of 9,10-Dicyanoanthracene from simpler precursors, capitalizing on its photochemical properties .

Interaction studies involving 9,10-Dicyanoanthracene focus on its behavior in different solvent environments and its interactions with other molecules. These studies reveal how solvent polarity affects its photophysical properties and electron transfer dynamics. For instance, variations in solvent can lead to significant changes in fluorescence yield and lifetime due to altered solvation effects . Additionally, studies on co-sensitization with other compounds have shown enhanced reactivity and efficiency in photocatalytic applications .

Several compounds share structural similarities with 9,10-Dicyanoanthracene. Here are some notable examples:

CompoundStructure DescriptionUnique Features
AnthraceneA polycyclic aromatic hydrocarbonLacks cyano groups; primarily used as a fluorescent material.
9-CyanoanthraceneAn anthracene derivative with one cyano groupLess electron-deficient than 9,10-Dicyanoanthracene.
1,8-DicyanoanthraceneSimilar structure but cyano groups at different positionsExhibits different electronic properties due to positional differences.
9,10-DiphenylanthraceneContains phenyl groups instead of cyano groupsDifferent reactivity profile; used mainly for organic electronics.

The uniqueness of 9,10-Dicyanoanthracene lies in its dual role as both an electron donor and acceptor due to the electron-withdrawing nature of the cyano groups. This property enhances its efficiency in charge transfer processes compared to similar compounds.

Early Synthesis and Structural Characterization

First synthesized in the mid-20th century, DCA’s structure was confirmed through X-ray crystallography and spectroscopic methods. The compound crystallizes in a monoclinic system with a planar anthracene core and cyano groups orthogonal to the π-system. Early studies focused on its exceptional electron affinity, attributed to the synergistic effect of two cyano groups withdrawing electron density from the anthracene framework. This property made DCA a benchmark for studying charge-transfer complexes and excimer formation.

Evolution of Synthetic Protocols

Initial synthesis routes involved anthraquinone derivatives, but challenges in achieving high purity (>98%) prompted methodological refinements. A breakthrough came with the development of a three-step protocol using 2,7-dinitro-9,10-anthraquinone, where delayed addition of potassium cyanide in DMF improved yields to >80%. Modern suppliers like TCI Chemicals now offer DCA in purities up to 98.0% (HPLC), with standardized storage at room temperature in sealed containers.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1217-45-4

Wikipedia

Anthracene-9,10-dinitrile

General Manufacturing Information

9,10-Anthracenedicarbonitrile: ACTIVE

Dates

Modify: 2023-08-15

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